molecular formula C12H14ClNO B7702157 2-Chloro-1-(8-methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one CAS No. 17133-33-4

2-Chloro-1-(8-methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one

Cat. No. B7702157
CAS RN: 17133-33-4
M. Wt: 223.70 g/mol
InChI Key: NHXMRVLOGGJBAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(8-methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one is a chemical compound that has gained a significant amount of attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is also known by its IUPAC name, 1-(8-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-chloroethan-1-one, and is a member of the quinoline family of compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(8-methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. This compound may also inhibit the growth and proliferation of cancer cells by interfering with the cell cycle.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are currently being investigated. Studies have suggested that this compound may affect various cellular pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and survival. Additionally, this compound may also affect the expression of various genes involved in cancer development and progression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Chloro-1-(8-methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one in lab experiments is its potent anticancer activity. This compound has been shown to exhibit activity against various cancer cell lines, making it a valuable tool for studying cancer biology. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 2-Chloro-1-(8-methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one. One potential direction is the development of new anticancer drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as material science and organic synthesis. Finally, more research is needed to determine the safety and toxicity of this compound, which will be essential for its development as a potential drug candidate.

Synthesis Methods

The synthesis of 2-Chloro-1-(8-methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one can be achieved through several methods. One of the most commonly used methods is the Friedlander synthesis, which involves the condensation of an arylamine with a ketone in the presence of an acid catalyst. In the case of this compound, the reaction is carried out using 8-methylquinoline and 2-chloroacetophenone as the starting materials.

Scientific Research Applications

The potential applications of 2-Chloro-1-(8-methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one in scientific research are vast. One of the most significant applications is in the field of medicinal chemistry, where this compound has been shown to exhibit potent anticancer activity against various cancer cell lines. Additionally, this compound has also been shown to possess antimicrobial and antiviral activity, making it a potential candidate for the development of new antibiotics and antiviral drugs.

properties

IUPAC Name

2-chloro-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c1-9-4-2-5-10-6-3-7-14(12(9)10)11(15)8-13/h2,4-5H,3,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXMRVLOGGJBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CCCN2C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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